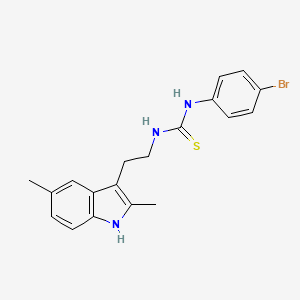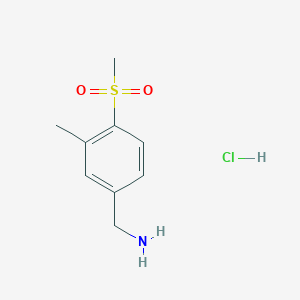![molecular formula C16H15ClN2S B2812793 2-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]imidazo[2,1-b][1,3]thiazole CAS No. 866009-47-4](/img/structure/B2812793.png)
2-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]imidazo[2,1-b][1,3]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]imidazo[2,1-b][1,3]thiazole is a complex organic compound featuring a unique structure that combines a chlorophenyl group with a cycloheptaimidazothiazole framework
Mécanisme D'action
Target of Action
The primary targets of this compound are cancer cells, specifically colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7) cells . These cells are the primary sites of action where the compound exerts its cytotoxic effects .
Mode of Action
The compound interacts with its targets by inducing apoptosis, a form of programmed cell death . This is achieved through mitochondrial membrane depolarization and multicaspase activation . The compound’s interaction with DNA dodecamer and caspase-3 has also been investigated through molecular docking studies .
Biochemical Pathways
The compound affects the apoptosis pathway, a crucial biochemical pathway in cancer cells . By inducing apoptosis, the compound disrupts the growth and proliferation of cancer cells, leading to their death .
Pharmacokinetics
The compound’s cytotoxic ability was tested on cancer cells, indicating that it can be absorbed and distributed to the site of action .
Result of Action
The result of the compound’s action is the death of cancer cells. The compound exhibits higher cytotoxic activity on cancer cells than on normal cells . Specifically, the compound showed significant cytotoxic activity on MCF-7 cells .
Action Environment
The compound’s cytotoxic activity was tested in vitro, suggesting that it can exert its effects in a controlled laboratory environment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]imidazo[2,1-b][1,3]thiazole typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The initial step often involves the synthesis of the thiazole ring through the reaction of α-haloketones with thiourea under basic conditions.
Cyclization: The next step involves cyclization with appropriate reagents to form the imidazo[2,1-b][1,3]thiazole core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction rates and selectivity are often employed.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]imidazo[2,1-b][1,3]thiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, 2-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]imidazo[2,1-b][1,3]thiazole is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases .
Industry
In the industrial sector, this compound can be used in the development of new materials and as a catalyst in certain chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[2,1-b][1,3]thiazole Derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activity.
Thiazole Derivatives: Compounds like thiazole and its derivatives are known for their wide range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
2-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]imidazo[2,1-b][1,3]thiazole is unique due to its specific combination of a chlorophenyl group with a cycloheptaimidazothiazole framework. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-7-thia-2,5-diazatricyclo[6.5.0.02,6]trideca-1(8),3,5-triene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2S/c17-12-8-6-11(7-9-12)13-10-19-14-4-2-1-3-5-15(14)20-16(19)18-13/h6-10H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVLXNOQITVEQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC3=NC(=CN23)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(3,4-dimethoxyphenyl)methyl]-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2812711.png)
![2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2812712.png)

![6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2812714.png)
![2-fluoro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2812716.png)
![Tert-butyl 6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2812717.png)
![7-Bromo-3-chloro-imidazo[1,2-a]pyridine](/img/structure/B2812721.png)




![[3-(2-Chlorophenyl)-5-methyl-4-isoxazolyl]{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methanone](/img/structure/B2812727.png)
![4-Methoxy-2H-spiro[1-benzofuran-3,4'-piperidine]](/img/structure/B2812729.png)

